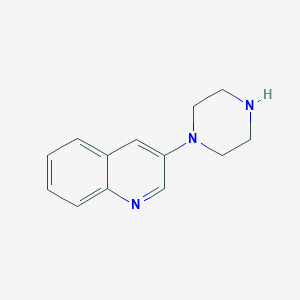

3-(Piperazin-1-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

3-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H15N3/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2 |

InChI Key |

JUKFOUZZIYONGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperazin 1 Yl Quinoline and Its Analogues

Strategies for the Construction of the Quinoline (B57606) Core

The formation of the bicyclic quinoline system is the foundational step in the synthesis. Methodologies often involve creating a substituted quinoline that possesses a reactive group at the 3-position, priming it for the subsequent introduction of the piperazine (B1678402) ring.

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net In the context of quinoline synthesis, it is frequently employed to produce 2-chloroquinoline-3-carbaldehydes from substituted acetanilides. chemijournal.comeurekaselect.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijsr.netniscpr.res.in

The reaction proceeds via electrophilic substitution of an activated aromatic ring, leading to the formation of an aldehyde upon hydrolysis. ijsr.net This methodology is highly effective for creating a quinoline ring that is simultaneously chlorinated at the 2-position and formylated at the 3-position. The resulting 2-chloroquinoline-3-carbaldehyde (B1585622) is a crucial intermediate, as the chlorine atom at the 2-position (or a similar leaving group at the 3-position) serves as a handle for the subsequent nucleophilic substitution by piperazine. eurekaselect.com

Table 1: Examples of Vilsmeier-Haack Reaction in Quinoline Precursor Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Substituted Acetanilide | DMF, POCl₃ | 2-Chloro-3-formyl-substituted-quinoline | chemijournal.com |

| N-arylacetamides | Vilsmeier Reagent | 2-chloroquinoline-3-carbaldehyde | eurekaselect.com |

A variety of cyclization reactions are available for the fundamental construction of the quinoline ring system from acyclic precursors. The choice of method often depends on the desired substitution pattern of the final product.

Classic methods include:

Skraup Synthesis: A reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent. nih.gov

Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds. nih.gov

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

Pfitzinger Reaction: Involves the reaction of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.gov

More contemporary approaches offer milder conditions and greater functional group tolerance:

Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo 6-endo-dig electrophilic cyclization using reagents like ICl, I₂, or Br₂ to produce 3-haloquinolines in moderate to good yields. nih.gov

Metal-Catalyzed Cyclization: Transition metals are widely used to catalyze the annulation of various precursors. For example, cobalt-catalyzed C-H bond activation can be used to synthesize quinolines from anilines and alkynes. organic-chemistry.org Similarly, ruthenium-catalyzed annulation of enaminones with anthranils provides access to 3-substituted quinolines. mdpi.com

[4+2] Cycloaddition: This strategy can be employed for the regioselective synthesis of C-3-functionalized quinolines through the cycloaddition of alkynes with in situ-generated azadienes. nih.govmdpi.com

Introduction of the Piperazine Moiety

Once a suitably functionalized quinoline core is synthesized, the next critical step is the introduction of the piperazine ring. This is typically achieved through carbon-nitrogen bond-forming reactions.

The most direct method for introducing the piperazine moiety is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a quinoline bearing a good leaving group, such as a halogen (Cl, Br, I), at the desired position with piperazine or an N-substituted piperazine. nih.gov

For the synthesis of 3-(piperazin-1-yl)quinoline, a 3-haloquinoline precursor is required. The piperazine nitrogen acts as the nucleophile, displacing the halide to form the C-N bond. This reaction is fundamental in the synthesis of many piperazine-containing drugs. nih.gov While direct examples for the 3-position are specific, the principle is widely demonstrated for other positions on the quinoline ring, such as the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives. nih.gov The reaction of 2-chloroquinoline (B121035) intermediates with piperazine is also a well-documented strategy. eurekaselect.com The reaction may be facilitated by the addition of a base to neutralize the generated acid and sometimes catalysts like sodium iodide are used. nih.govgoogle.com

Alternative strategies for forming the quinoline-piperazine bond fall under the broader category of amination reactions.

Reductive Amination: This powerful and widely used method forms C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. libretexts.orgmasterorganicchemistry.com To synthesize a 3-(piperazin-1-yl)quinoline analogue, one could start with a quinoline-3-carbaldehyde and react it with an N-substituted piperazine. The reaction first forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde. masterorganicchemistry.com This approach has been successfully used to attach bridged piperidine (B6355638) side chains to various quinoline carboxaldehydes. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a modern and highly versatile method for forming C-N bonds between aryl halides (or triflates) and amines. nih.gov It offers a powerful alternative for coupling piperazine with a 3-haloquinoline, often succeeding where traditional SNAr reactions fail due to substrate deactivation or harsh required conditions. researchgate.net

Derivatization and Functionalization Approaches

Following the successful coupling of the quinoline core and the piperazine moiety, further chemical modifications can be undertaken to generate a library of analogues. These derivatizations can be targeted at either the piperazine ring or the quinoline nucleus, provided suitable functional handles are present.

The secondary amine of an unsubstituted piperazine ring is a common site for functionalization. It can readily undergo a variety of reactions, including:

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. eurekaselect.com

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. libretexts.org

Reductive Amination: Reaction with aldehydes or ketones to introduce substituted alkyl groups. eurekaselect.com

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

If the precursor used was a quinoline-carbaldehyde, the aldehyde group itself can be a point of derivatization through reactions such as:

Claisen-Schmidt Condensation: Reaction with ketones to form α,β-unsaturated ketones (chalcones). eurekaselect.com

Grignard Reaction: To produce secondary alcohols. eurekaselect.com

Multi-component Reactions (MCRs): Such as the Kabachnik-Fields reaction to synthesize α-aminophosphonates. eurekaselect.com

1,3-Dipolar Cycloaddition: After conversion of the aldehyde to a suitable dipolarophile or dipole. eurekaselect.com

An example of derivatization is the synthesis of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives, which was achieved by first acylating the piperazine with a 2-chloroacetyl group, followed by amination of the resulting chloroacetamide with various secondary amines. nih.gov

Table 2: Common Derivatization Reactions for the Quinoline-Piperazine Scaffold

| Reaction Type | Reagents/Conditions | Functional Group Targeted | Resulting Moiety | Reference |

|---|---|---|---|---|

| Acylation | Acyl chlorides, Base | Piperazine N-H | Amide | eurekaselect.com |

| Sulfonylation | Sulfonyl chlorides, Base | Piperazine N-H | Sulfonamide | eurekaselect.com |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Piperazine N-H | N-Alkyl group | eurekaselect.com |

| Claisen-Schmidt | Ketone, Base | Quinoline-CHO | Chalcone (B49325) | eurekaselect.com |

| Kabachnik-Field's | Amine, Diethyl phosphite (B83602) | Quinoline-CHO | α-Aminophosphonate | eurekaselect.com |

Acylation Reactions

Acylation of the piperazine nitrogen in quinoline derivatives is a common strategy to introduce amide functionalities. This is typically achieved by reacting the piperazinylquinoline with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, novel quinoline-piperazine hybrids bearing amide moieties have been synthesized by reacting quinoline-conjugated piperazine derivatives with various acid chlorides in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM) at temperatures ranging from 0 to 10 °C for 4 hours. nih.gov This method allows for the introduction of a wide array of substituents, leading to the generation of extensive compound libraries.

| Starting Material | Acylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines | Various acid chlorides | Et3N | DCM | 0–10 °C, 4 h | 4-(4,6-dimethoxy-quinolin-2-ylmethyl)-piperazine-1-amide derivatives | Not Specified | nih.gov |

Sulfonylation Reactions

Sulfonylation of the piperazine moiety introduces a sulfonamide group, a common pharmacophore in medicinal chemistry. This transformation is generally carried out by reacting the piperazinylquinoline with a sulfonyl chloride in the presence of a base. For example, quinoline-piperazine hybrids with sulfonamide linkages have been prepared by reacting the trifluoroacetic acid (TFA) salt of quinoline-conjugated piperazine derivatives with various sulfonyl chlorides. nih.gov The reaction is typically performed in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as the base at temperatures between 0 and 10 °C for 8 hours. nih.gov

| Starting Material | Sulfonylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| TFA salt of 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines | Various sulfonyl chlorides | DIPEA | DCM | 0–10 °C, 8 h | 4-(4,6-dimethoxy-quinolin-2-ylmethyl)-piperazine-1-sulfonamide derivatives | Not Specified | nih.gov |

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and another carbonyl compound. researchgate.net In the context of piperazinylquinoline derivatives, this reaction is particularly useful when the quinoline core is functionalized with a formyl group, such as in 2-(piperazin-1-yl)quinoline-3-carbaldehyde. This aldehyde can react with various acetophenone (B1666503) derivatives in a one-pot reaction under reflux conditions to produce chalcone derivatives in high yields (85–97%). researchgate.net This methodology allows for the extension of the quinoline scaffold and the introduction of diverse aromatic and heteroaromatic moieties.

| Quinoline Aldehyde | Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-(4-ethylpiperazin-1-yl)quinoline-3-carbaldehyde | Acetophenone derivatives | Reflux | Chalcone derivatives | 85–97 | researchgate.net |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings. acs.orgwikipedia.org In the synthesis of complex quinoline analogues, this reaction can be employed by generating an azomethine ylide from the quinoline core, which then reacts with a dipolarophile. Azomethine ylides can be generated in situ from the corresponding N-alkylpyridinium or quinolinium salts with a base. koreascience.kr These intermediates can then undergo cycloaddition with various dipolarophiles, such as alkenes or alkynes, to afford fused heterocyclic systems. While specific examples involving 3-(piperazin-1-yl)quinoline are not extensively documented, the general principle is applicable for the synthesis of novel polycyclic quinoline derivatives. acs.orgwikipedia.org The reaction offers high regio- and stereocontrol, making it a valuable method in complex molecule synthesis. acs.org

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. rsc.org An effective one-pot synthesis of quinolines bearing C3-piperazinyl functions has been developed using a modified Friedländer's protocol. rsc.orgresearchgate.net This method provides a direct and scalable route to novel multi-substituted quinolines, which are key precursors for various applications. rsc.orgresearchgate.net For instance, a one-pot, three-component condensation of an aromatic aldehyde, 5,5-dimethylcyclohexane-1,3-dione, and 6-hydroxyquinoline (B46185) in the presence of a catalytic amount of triethylamine (Et3N) in ethanol (B145695) under reflux has been reported to produce chromeno[3,2-f]quinoline derivatives in good yields. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| Aromatic aldehyde | 5,5-dimethylcyclohexane-1,3-dione | 6-hydroxyquinoline | Et3N/Ethanol | Reflux | Chromeno[3,2-f]quinoline derivatives | Good | mdpi.com |

Reductive Amination Strategies

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and is particularly relevant for the synthesis and derivatization of piperazine-containing compounds. nih.govgoogle.com This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This strategy can be applied to synthesize 3-(piperazin-1-yl)quinoline analogues by reacting a suitable aminoquinoline with a bis(2-haloethyl)amine or by reacting a haloquinoline with piperazine followed by further functionalization. More commonly, the secondary amine of the piperazine ring can be alkylated via reductive amination with various aldehydes and ketones in the presence of a reducing agent like sodium triacetoxyborohydride. wikipedia.org

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |

| Piperazine derivative | Aldehyde/Ketone | Sodium triacetoxyborohydride | Dichloromethane | N-alkylated piperazine derivative | wikipedia.org |

Grignard Reactions

Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of quinoline chemistry, Grignard reagents can react with the quinoline ring, particularly at the C2 or C4 positions, especially when the nitrogen is activated as an N-oxide. nih.govrsc.org While direct Grignard reactions on the piperazine moiety of 3-(piperazin-1-yl)quinoline are less common, the synthesis of the core structure itself can involve Grignard reagents. For instance, a 3-haloquinoline could potentially react with a magnesium salt of piperazine, or a Grignard reagent could be prepared from a halo-piperazine derivative for subsequent coupling reactions. However, the more prevalent application of Grignard reagents in this area is in the functionalization of the quinoline nucleus itself. nih.govrsc.org

Kabachnik-Fields' Reaction

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation used to synthesize α-aminophosphonates. nih.govwikipedia.org This reaction typically involves an amine, a carbonyl compound (an aldehyde or ketone), and a hydrophosphoryl compound, such as a dialkyl phosphite. nih.govwikipedia.org The versatility of this reaction makes it a valuable tool for creating analogues of 3-(piperazin-1-yl)quinoline where a phosphonate (B1237965) group is attached to the carbon adjacent to the piperazine nitrogen.

The reaction mechanism is understood to proceed via one of two main pathways, often dependent on the nature of the reactants. nih.govnih.gov One pathway involves the initial formation of an imine from the condensation of the amine and the carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond. wikipedia.orgnih.gov Alternatively, the reaction can proceed through the initial formation of an α-hydroxyphosphonate from the carbonyl compound and the phosphite, which is then substituted by the amine. nih.gov

In the context of synthesizing derivatives related to 3-(piperazin-1-yl)quinoline, a quinoline-3-carboxaldehyde would serve as the carbonyl component, piperazine as the amine, and a dialkyl phosphite as the hydrophosphoryl compound. This one-pot synthesis offers an efficient route to novel α-aminophosphonates bearing the quinoline scaffold. researchgate.net The reaction can be promoted by heat or by using acid or base catalysts. rgmcet.edu.in Furthermore, the use of microwave irradiation has been shown to enhance the efficiency of the Kabachnik-Fields reaction, often leading to higher yields and shorter reaction times under solvent-free conditions. nih.govmdpi.com

Table 1: Components for Kabachnik-Fields Synthesis of a 3-(Piperazin-1-yl)quinoline Analogue

| Component | Role | Example Compound |

|---|---|---|

| Carbonyl | Quinoline Scaffold | Quinoline-3-carboxaldehyde |

| Amine | Heterocyclic Moiety | Piperazine |

Condensation with Hydrazinecarbothioamides and Related Compounds

The condensation of quinoline aldehydes with hydrazinecarbothioamides (thiosemicarbazides) provides a direct route to quinolinyl-thiosemicarbazone derivatives. This methodology is particularly relevant for synthesizing analogues of 3-(piperazin-1-yl)quinoline where the piperazine moiety is located at a different position, and the C-3 position is functionalized with a thiosemicarbazone group.

A notable application of this method is the synthesis of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. nih.govnih.gov In this multi-step synthesis, the process begins with the Vilsmeier-Haack formylation of acetanilides to produce 2-chloroquinoline-3-carbaldehydes. nih.gov This intermediate then undergoes a nucleophilic aromatic substitution with a cyclic amine like piperidine to yield a 2-(piperidin-1-yl)quinoline-3-carbaldehyde. The final step is the crucial condensation reaction of this aldehyde with various substituted or unsubstituted thiosemicarbazides. nih.gov This condensation is efficiently carried out, often with microwave assistance, to produce the target compounds in excellent yields within minutes. nih.govnih.gov

The reaction involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide (B42300) on the carbonyl carbon of the quinoline-3-carbaldehyde, followed by dehydration to form the characteristic C=N bond of the hydrazone. This method allows for significant molecular diversity, as various substituents can be incorporated on the thiosemicarbazide moiety and the quinoline ring. nih.gov

Table 2: Synthesis of (8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)-N-phenylhydrazinecarbothioamide

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (Conventional) | Yield (Microwave) | Ref |

|---|

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental for the synthesis and functionalization of the 3-(piperazin-1-yl)quinoline system. These reactions can be used to either construct the core structure by attaching the piperazine ring to the quinoline scaffold or to modify the existing molecule by adding alkyl or aryl groups to the second nitrogen of the piperazine ring.

One primary synthetic route to the 3-(piperazin-1-yl)quinoline core involves the nucleophilic aromatic substitution (SNAr) of a haloquinoline with piperazine. For instance, reacting a 3-chloroquinoline (B1630576) or 3-bromoquinoline (B21735) with an excess of piperazine, often in a high-boiling solvent and sometimes with a catalyst, can yield 3-(piperazin-1-yl)quinoline. Similarly, other substituted quinolines, such as 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can be reacted with piperazine to introduce the piperazinyl moiety at the 7-position. google.com

Once the 3-(piperazin-1-yl)quinoline scaffold is formed, the secondary amine of the piperazine ring is available for further functionalization. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. nih.gov N-arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam couplings, which form a bond between the piperazine nitrogen and an aryl group. nih.gov Direct arylation of the quinoline ring itself at other positions is also possible using transition metal catalysis, providing another avenue for creating complex analogues. nih.gov

Utilizing Chalcones as Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in organic synthesis and can be used to construct complex quinoline derivatives. The synthesis of quinolinyl chalcones is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation. researchpublish.comscispace.com This reaction involves the condensation of a substituted quinoline bearing a methyl ketone group (e.g., 3-acetylquinoline) with an aromatic aldehyde, or conversely, a quinoline-3-carboxaldehyde with an acetophenone derivative. researchpublish.comnih.gov

The Claisen-Schmidt reaction is typically performed in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. researchpublish.comresearchgate.net The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. scispace.com

This methodology has been applied to the synthesis of unsymmetrical bis-quinolin-3-yl chalcones. In one example, a 2-(substituted)-quinoline-3-carbaldehyde is condensed with a 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivative in the presence of NaOH and ethanol. nih.gov The resulting chalcone links two different quinoline units, showcasing the utility of this method in building large, conjugated molecular architectures. These chalcone intermediates possess a reactive α,β-unsaturated system that can be used for further synthetic transformations, such as Michael additions or cyclization reactions to form other heterocyclic rings.

Table 3: Example of Claisen-Schmidt Condensation for a Bis-Quinolinyl Chalcone

| Ketone Component | Aldehyde Component | Base/Solvent | Reaction Type | Ref |

|---|

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advanced technique in the preparation of heterocyclic compounds, including 3-(piperazin-1-yl)quinoline and its analogues. nih.gov This method utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govunf.edu

The application of microwave energy is particularly effective in reactions involving polar molecules, as it promotes rapid and uniform heating throughout the reaction mixture. This technique has been successfully applied to several of the synthetic methodologies discussed previously. For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinolinyl thiosemicarbazones shows a significant improvement in both yield and reaction time when conducted under microwave irradiation compared to conventional refluxing. nih.govnih.gov While a reaction might take several hours using an oil bath, the same transformation can often be completed in a matter of minutes in a microwave reactor. nih.gov

Similarly, the Kabachnik-Fields reaction can be performed under solvent-free microwave conditions, which aligns with the principles of green chemistry by reducing solvent waste. nih.govmdpi.com Multicomponent reactions, in general, benefit from microwave assistance, as the rapid heating can efficiently drive the reaction to completion, even in catalyst-free systems. unf.edu The efficiency and speed of MAOS make it a highly attractive method for the rapid synthesis and optimization of libraries of quinoline derivatives for further research.

Structure Activity Relationship Sar Studies of 3 Piperazin 1 Yl Quinoline Derivatives

Influence of Quinoline (B57606) Ring Substitution Patterns

The substitution pattern on the bicyclic quinoline ring system is a critical determinant of the biological activity of 3-(piperazin-1-yl)quinoline derivatives. The position, number, and electronic nature of substituents can profoundly affect the molecule's affinity for its target, as well as its pharmacokinetic properties.

The reactivity of the quinoline ring towards nucleophilic substitution, which is the common method for introducing the piperazine (B1678402) moiety, varies significantly by position. Research on 3,6,8-tribromoquinoline (B3300700) has demonstrated that the bromine atom at the C-3 position is particularly susceptible to selective substitution by piperazine under microwave irradiation, yielding 3-piperazinyl quinoline derivatives. researchgate.net This highlights the unique reactivity of the 3-position.

In contrast, substituting the bromine atoms at the C-6 and C-8 positions of the same starting material requires activation of the benzene (B151609) portion of the quinoline ring. This is typically achieved by introducing a strong electron-withdrawing group, such as a nitro (NO₂) group, at the C-5 position. researchgate.net The resulting 5-nitro-3,6,8-tribromoquinoline then readily undergoes nucleophilic aromatic substitution (SNAr) with piperazine at the C-6 and C-8 positions. researchgate.net This differential reactivity provides a strategic pathway to selectively synthesize derivatives with piperazine groups at specific locations on the quinoline core, allowing for a systematic exploration of positional effects on biological activity.

While comprehensive SAR data for 3-piperazinylquinolines is still emerging, the broader class of quinoline-based drugs provides valuable context. For instance, in the well-known fluoroquinolone antibiotics, substituents at the C-6 (e.g., fluorine) and C-7 positions are crucial for their antibacterial spectrum and potency. wikipedia.org Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions at the R5 position can fine-tune biological activities. nih.gov Furthermore, research on quinoline Reissert derivatives has indicated that electron-withdrawing substituents at the 6-position of the quinoline ring can enhance inhibitory activity against certain viral enzymes. researchgate.net These examples underscore the principle that substitutions on the benzenoid part of the quinoline ring (positions 5, 6, 7, and 8) are key for modulating biological effects.

Table 1: Effect of Quinoline Ring Substitution Position on Reactivity and Potential Activity This table is generated based on synthetic and SAR principles from related quinoline classes.

| Position | Substituent Type | Method of Introduction | General Impact on Biological Activity |

|---|---|---|---|

| 3 | Piperazine | Selective nucleophilic substitution researchgate.net | Defines the core scaffold; modifications here are fundamental. |

| 6 | Halogen (e.g., F, Cl) | SNAr (often requires activation) researchgate.net | Often enhances potency and alters spectrum of activity (e.g., antibacterials). wikipedia.org |

| 8 | Piperazine/Morpholine (B109124) | SNAr (requires activation) researchgate.net | Can modulate selectivity and physicochemical properties. |

Role of Piperazine Ring Modifications

The piperazine ring serves as a versatile linker and a site for introducing diverse chemical functionalities. Modifications to this ring are a cornerstone of SAR studies for this compound class.

The most commonly explored modification is the substitution at the N-4 position of the piperazine ring. This nitrogen atom is often directed towards the exterior of a binding pocket, making it an ideal point for introducing various substituents to probe for additional interactions, improve selectivity, or enhance pharmacokinetic properties.

Table 2: Influence of N-Piperazine Substituents on Biological Activity in Quinoline/Quinazoline (B50416) Derivatives

| Base Scaffold | N-Substituent | Observed Biological Effect |

|---|---|---|

| Quinazolin-4-amine | 3-chloro-4-fluorophenyl | Potent dual EGFR/HER2 inhibition. researchgate.net |

| Quinazolin-4-amine | 3-ethynylphenyl | Significant EGFR/HER2 inhibition. researchgate.net |

| Tetrahydro-naphthalen-2-ol | Indole (via amide linker) | High affinity and selectivity for D3 receptor. nih.gov |

Replacing the piperazine ring with other cyclic amines is a common strategy to explore the importance of its structural and physicochemical properties, such as its conformational flexibility and the presence of two nitrogen atoms. These alternative rings are often referred to as bioisosteres of piperazine. researchgate.netnih.gov

Commonly studied alternatives include morpholine, piperidine (B6355638), and pyrrolidine. nih.gov In comparative studies on 3,6,8-tribromoquinoline, both piperazine and morpholine were successfully substituted onto the quinoline core, allowing for a direct comparison of their biological effects. researchgate.net In other heterocyclic systems, such as 2-(benzimidazol-2-yl)quinoxalines, replacing an N-substituted piperazine with a piperidine or morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity, indicating the importance of the piperazine scaffold for that specific biological target. nih.gov

More conformationally restricted analogues, such as various diazabicycloalkanes, are also used as piperazine isosteres to reduce flexibility and potentially improve binding affinity by lowering the entropic penalty of binding. researchgate.net The choice of the cyclic amine can have a profound impact on activity, selectivity, and properties like solubility and metabolic stability.

Effect of Linker Chains and Bridging Moieties

Introducing a linker or bridging moiety between the quinoline core and the piperazine ring, or between the piperazine and a terminal substituent, adds another layer of structural diversity and is a key SAR strategy. The length, composition, and rigidity of the linker are critically important for biological activity. nih.gov

Linkers can influence the relative orientation of the key pharmacophoric elements, allowing the molecule to adopt an optimal conformation for binding to its target. Studies on various conjugates have shown that the type of linker—for instance, a more flexible N-alkyl chain versus a more rigid N-acyl group—can significantly impact biological potency. mdpi.com

Furthermore, the chemical nature of the linker affects the molecule's physicochemical properties. For example, incorporating a piperazine into a linker is a strategy used to improve rigidity and increase aqueous solubility upon protonation. rsc.org However, the groups adjacent to the piperazine can significantly affect its pKa, which in turn influences its protonation state at physiological pH and its ability to form hydrogen bonds or ionic interactions. scispace.com The length of a linear aliphatic chain used as a linker can also modulate the pKa of the piperazine nitrogens, thereby fine-tuning its properties. nih.govscispace.com

Physicochemical Property Descriptors in SAR

Quantitative structure-activity relationship (QSAR) studies correlate the biological activity of a series of compounds with their physicochemical properties, providing a quantitative framework for understanding SAR. For 3-(piperazin-1-yl)quinoline derivatives, several descriptors are pivotal.

Lipophilicity (logP/clogP): This parameter affects solubility, cell membrane permeability, and binding to hydrophobic pockets in target proteins. A balanced lipophilicity is often required for optimal pharmacokinetic and pharmacodynamic properties.

Electronic Properties: Descriptors such as electronegativity, electron density, and the energy of molecular orbitals (HOMO/LUMO) are crucial. The electronic nature of substituents on the quinoline ring can influence its ability to participate in π-π stacking or cation-π interactions. researchgate.netarabjchem.org QSAR studies on quinolinone-based compounds have shown that van der Waals volume, electron density, and electronegativity play a pivotal role in their activity. nih.gov

Steric Properties: The size and shape of the molecule and its substituents, described by parameters like molar refractivity or van der Waals volume, are critical for ensuring a complementary fit within the target's binding site.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences solubility and target binding affinity. The two nitrogen atoms of the piperazine ring are key sites for hydrogen bonding.

Ionization Constant (pKa): The basicity of the piperazine nitrogens and the quinoline nitrogen determines the molecule's charge state at physiological pH. Protonation is often essential for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding site. nih.gov The pKa of the piperazine ring is highly sensitive to nearby chemical groups, including the linker and substituents. rsc.org

QSAR models developed for quinoline-based compounds have successfully correlated these structural features with biological activities, providing guiding tools for the design of new and more potent derivatives. nih.gov

Hydrophobicity/Lipophilicity Considerations

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov It governs the ability of a molecule to traverse cellular membranes and interact with hydrophobic pockets within target proteins. nih.gov

In the context of quinoline derivatives, a clear relationship between lipophilicity and biological activity has been observed. Studies on series of 2-arylquinolines and their partially saturated tetrahydroquinoline (THQ) counterparts demonstrated that the more lipophilic aromatic quinolines generally exhibit greater cytotoxic activity against cancer cell lines like HeLa and PC3 compared to the less lipophilic THQ derivatives. rsc.org This suggests that increased hydrophobicity can enhance the ability of the quinoline scaffold to interact with its biological target.

Table 1: Impact of Lipophilicity on Cytotoxicity of Quinoline Derivatives This table is illustrative, based on general findings for quinoline derivatives and not specific to 3-(piperazin-1-yl)quinoline.

| Compound Class | General Lipophilicity (cLogP) Range | Observed Cytotoxic Activity |

| 2-Arylquinolines | 2.23–4.13 | Higher activity |

| 2-Methyl-1,2,3,4-tetrahydroquinolines | 1.56–3.02 | Lower activity |

Data sourced from studies on related quinoline structures. rsc.org

Polarity and Hydrogen Bonding Capacity

The polarity and hydrogen bonding capability of 3-(piperazin-1-yl)quinoline derivatives are pivotal for molecular recognition and binding to biological targets. The quinoline ring itself, with its nitrogen atom, can participate in hydrogen bonding and π-π stacking interactions. doi.orgresearchgate.net The piperazine moiety is particularly significant in this regard; it contains two nitrogen atoms that can act as hydrogen bond acceptors, and if unsubstituted at the N-4 position, the N-H group can serve as a hydrogen bond donor. researchgate.net This dual capacity allows for the formation of strong and specific interactions with amino acid residues in a target's active site, such as serine, threonine, or aspartate.

Crystal structure analyses of related compounds, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, have revealed the formation of extensive hydrogen-bonding networks, often involving water molecules, which stabilize the compound in its solid state and provide insights into potential interactions in a biological milieu. unimi.it The ability of the quinoline-piperazine scaffold to engage in these interactions is fundamental to its mechanism of action across various therapeutic targets. nih.gov For example, molecular docking studies of quinoline-piperazine derivatives designed as α-glucosidase inhibitors suggest that the quinoline core contributes to essential hydrogen bonding and π-π stacking interactions, which are critical for binding affinity. doi.org

Molecular Flexibility

Molecular flexibility influences how a ligand can adapt its conformation to fit into a binding site—a concept known as "induced fit." The 3-(piperazin-1-yl)quinoline scaffold possesses both rigid and flexible elements. The fused quinoline ring system is largely planar and rigid, providing a stable anchor for orienting substituents. In contrast, the piperazine ring typically exists in a chair conformation, which offers a degree of conformational flexibility. researchgate.net

The linkage between the quinoline C-3 position and the piperazine N-1 atom, along with any side chains attached to the piperazine N-4 position, introduces rotational freedom. This flexibility can be advantageous, allowing the molecule to adopt an optimal geometry for target binding. However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. SAR studies often explore the impact of introducing linkers of varying lengths and rigidity between the piperazine ring and terminal substituents to find the optimal balance for a given target. For instance, in some series of 4(1H)-quinolones, compounds with piperazine directly attached to the core were more active than those containing a flexible ethylene (B1197577) linker. nih.gov The inherent rigidity of the piperazine ring itself is considered a valuable feature in drug design, as it can favorably position substituents in three-dimensional space. researchgate.net

Comparative SAR with Related Heterocycles

To better understand the unique contribution of the quinoline nucleus to the biological activity of these compounds, it is useful to compare its SAR with that of isosteric or related heterocyclic systems bearing a similar piperazine substituent. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties.

Quinazolinones: The quinazolinone scaffold is another important pharmacophore that has been combined with piperazine moieties. researchgate.net Compared to quinoline, the 4-oxo group of the quinazolinone ring introduces an additional hydrogen bond acceptor and alters the planarity and electronic properties of the system. researchgate.net SAR studies on 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives indicate that hydrophobic aryl groups on the piperazine side chain are often favorable for improving activity. researchgate.net Comparing the efficacy of a quinoline derivative with its quinazolinone analogue can reveal the importance of the 4-oxo group for target interaction. The addition of the piperazine fragment to the quinazoline core has been shown to significantly enhance biological activity over the unsubstituted heterocycle. researchgate.net

1,8-Naphthyridones: The 1,8-naphthyridine (B1210474) ring is another bicyclic heterocycle related to quinoline, containing a second nitrogen atom in the first ring. It is often functionalized with a carboxylic acid at position 3 and a piperazine ring at position 7 (nalidixic acid analogues) or with a piperazine at position 2. rsc.org SAR studies on 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives have shown that substitutions on the terminal position of the piperazine ring are critical for activity. For example, incorporating a 5-nitrofuran heteroaromatic ring on the piperazine resulted in remarkable antitubercular activity. rsc.org Comparing these findings with those from 3-(piperazin-1-yl)quinolines helps to delineate the role of the second nitrogen atom in the core structure and the optimal substitution patterns for each scaffold.

Table 2: Comparative Overview of Heterocyclic Scaffolds

| Heterocyclic Core | Key Structural Features | Common SAR Observations |

| Quinoline | Fused benzene and pyridine (B92270) rings. | Activity is highly dependent on substitution patterns; lipophilicity is often correlated with potency. rsc.org |

| Cinnoline | Isostere of quinoline (N at position 2). | Designed as direct analogues of quinolines; electronic properties are altered. researchgate.netmdpi.com |

| Quinazolinone | Contains a 4-oxo group. | The oxo group acts as an H-bond acceptor; hydrophobic piperazine substituents are often preferred. researchgate.net |

| 1,8-Naphthyridone | Contains an additional N atom in the pyridine ring. | Substituents on the piperazine ring are critical for modulating activity. rsc.org |

Preclinical Pharmacological and Biological Activities of 3 Piperazin 1 Yl Quinoline Analogues

Antimicrobial Research

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. rsc.org Quinoline-piperazine hybrids have attracted considerable attention for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govbohrium.com

Several studies have highlighted the potential of quinoline-piperazine derivatives as antibacterial agents. nih.gov Hybrids featuring a piperazine (B1678402) ring at the C4 position of the quinoline (B57606) have shown promising activity against a range of bacterial strains. For instance, certain 4-piperazinylquinoline compounds demonstrated noteworthy Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Specifically, compounds designated as 1a and 1b were active against these bacteria as well as Bacillus subtilis, with MIC values ranging from 3.9 to 7.8 μM. nih.gov Another derivative, compound 3, which contains a hydrazone moiety, showed a potent MIC of 2 μM against S. aureus. nih.gov More recent research into 2-[(piperazin-1-yl)methyl]quinoline derivatives also revealed remarkable antibiotic activity against a panel of Gram-positive bacteria, including S. aureus, S. epidermidis, Enterococcus faecalis, and Enterococcus faecium, with MIC values as low as 0.03 μM for one compound. nih.gov

Table 1: In Vitro Antibacterial Activity of Piperazinyl-Quinoline Analogues

| Compound Series | Bacterial Strain(s) | Reported MIC Range (μM) | Reference |

|---|---|---|---|

| 4-Piperazinylquinoline (1a, 1b) | S. aureus, P. aeruginosa, B. subtilis, E. coli | 3.9 - 7.8 | nih.gov |

| 4-Piperazinylquinoline with hydrazone (3) | S. aureus | 2 | nih.gov |

| 2-[(piperazin-1-yl)methyl]quinoline (4) | S. aureus, S. epidermidis, E. faecalis, E. faecium | 0.03 - 32 | nih.gov |

Analogues of 3-(piperazin-1-yl)quinoline have also been investigated for their antifungal properties. A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are structurally related to quinolines, were synthesized and evaluated. nih.gov Certain compounds in this series (8a-d) showed fungicidal activity against Candida glabrata ATCC 15126, with Minimum Fungicidal Concentrations (MFCs) in the range of 0.2–3.0 mg/mL. nih.gov The same compounds displayed activity against a clinical isolate of Candida albicans, with MFCs ranging from 0.9–5.0 mg/mL. nih.gov

In a different approach, a piperazinyl quinoline was identified as a chemosensitizer that reverses fluconazole (B54011) resistance in C. albicans clinical isolates. nih.gov This compound, while having no intrinsic antifungal activity when used alone, was able to achieve full growth inhibition of fluconazole-resistant strains at a concentration of approximately 1 μM when combined with the drug. nih.gov Further research on fluorinated quinoline analogues showed that several compounds exhibited good antifungal activity (>80% inhibition) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com

Table 2: In Vitro Antifungal Activity of Piperazinyl-Quinoline Analogues and Related Compounds

| Compound Series | Fungal Strain(s) | Activity Type | Reported Concentration/MIC | Reference |

|---|---|---|---|---|

| 3-(4-Arylpiperazin-1-yl)cinnolines (8a-d) | C. glabrata ATCC 15126 | Fungicidal (MFC) | 0.2 - 3.0 mg/mL | nih.gov |

| 3-(4-Arylpiperazin-1-yl)cinnolines (8a-d) | C. albicans (clinical isolate) | Fungicidal (MFC) | 0.9 - 5.0 mg/mL | nih.gov |

| Piperazinyl quinoline (1) | Fluconazole-resistant C. albicans | Chemosensitizer | ~1 µM (with fluconazole) | nih.gov |

| Fluorinated quinoline analogues (2b, 2e, 2f, 2k, 2n) | S. sclerotiorum | Fungistatic (% Inhibition) | >80% at 50 µg/mL | mdpi.com |

Anticancer and Antiproliferative Investigations

The quinoline scaffold is a cornerstone in the development of new anticancer agents, and the incorporation of a piperazine ring has led to compounds with significant antiproliferative properties. nih.gov

A variety of piperazine-quinoline derivatives have demonstrated cytotoxic effects against a broad range of human cancer cell lines. A series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were identified as potent inhibitors of cancer cell growth across the National Cancer Institute's (NCI) 60-cell line panel. nih.gov Further investigation of compound QQ1 revealed an IC50 value of 1.55 μM in ACHN renal cancer cells. nih.gov

Another study on novel piperazine-quinoline derivatives found that compound RB-1, which has a trifluoromethoxy group, showed 51% inhibition of MDA-MB-231 breast cancer cells with an IC50 of 98.34 µM. derpharmachemica.com A particularly potent derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), exhibited significant cytotoxicity with IC50 values of 3.3 μg/mL against HepG2 (hepatocellular carcinoma), 23 μg/mL against HCT-116 (colon carcinoma), 3.1 μg/mL against MCF-7 (breast cancer), and 9.96 μg/mL against A549 (lung cancer) cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Piperazine-Quinoline Analogues

| Compound | Cancer Cell Line | Reported IC50 | Reference |

|---|---|---|---|

| QQ1 | ACHN (Renal) | 1.55 µM | nih.gov |

| RB-1 | MDA-MB-231 (Breast) | 98.34 µM | derpharmachemica.com |

| BAPPN | HepG2 (Liver) | 3.3 µg/mL | nih.gov |

| HCT-116 (Colon) | 23 µg/mL | nih.gov | |

| MCF-7 (Breast) | 3.1 µg/mL | nih.gov | |

| A549 (Lung) | 9.96 µg/mL | nih.gov |

A key mechanism for the anticancer activity of many quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth, proliferation, and angiogenesis. nih.govsemanticscholar.org

A novel series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamides were developed as potent VEGFR-2 inhibitors. semanticscholar.org Two compounds from this series, 24 and 25, displayed significant inhibitory activity with IC50 values of 46.83 nM and 51.09 nM, respectively, which are comparable to the approved drug sorafenib (B1663141) (IC50 = 51.41 nM). semanticscholar.org The cytotoxic activity of another novel quinoline derivative, BAPPN, was linked to a significant reduction in the secretion of Vascular Endothelial Growth Factor (VEGF) protein in HepG2 and HCT-116 cells. nih.gov Additionally, rhodanine-piperazine hybrids have been designed to target VEGFR, EGFR, and HER2, showing promise as anti-breast cancer agents. mdpi.com

Table 4: Inhibition of VEGFR-2 by Piperazine-Quinoline Analogues

| Compound | Target Kinase | Reported IC50 (nM) | Reference |

|---|---|---|---|

| Compound 24 | VEGFR-2 | 46.83 | semanticscholar.org |

| Compound 25 | VEGFR-2 | 51.09 | semanticscholar.org |

| Sorafenib (Reference) | VEGFR-2 | 51.41 | semanticscholar.org |

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell growth and proliferation and is often hyperactivated in cancer. nih.govnih.gov Quinoline-based compounds have been developed as potent inhibitors of this pathway. Starting from a quinoline scaffold, researchers developed Torin1, a tricyclic benzonaphthyridinone that potently inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov Torin1 inhibited the phosphorylation of mTORC1 and mTORC2 substrates in cells at concentrations of 2 nM and 10 nM, respectively, and demonstrated over 1000-fold selectivity for mTOR over PI3K. nih.gov

Another compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent mTOR inhibitor with an IC50 value of 64 nM. nih.gov Mechanistic studies in HL-60 leukemia cells confirmed that PQQ acts as a dual mTORC1 and mTORC2 inhibitor, disrupting the entire PI3K-Akt-mTOR-p70S6K signaling cascade. nih.gov This dual inhibition is a characteristic of second-generation mTOR inhibitors, which can overcome the limitations of earlier drugs like rapamycin. nih.govnih.gov

Table 5: Inhibition of mTOR Signaling by Quinoline-Based Analogues

| Compound | Target(s) | Activity/Concentration | Reference |

|---|---|---|---|

| Torin1 | mTORC1 (cellular) | Inhibition at 2 nM | nih.gov |

| mTORC2 (cellular) | Inhibition at 10 nM | nih.gov | |

| PQQ | mTOR (dual mTORC1/mTORC2) | IC50 = 64 nM | nih.gov |

Neuropharmacological Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. brieflands.com The core idea is to enhance cholinergic neurotransmission by increasing the levels of acetylcholine (B1216132) (ACh), a key neurotransmitter, in the brain. brieflands.com Researchers have explored various analogues of 3-(piperazin-1-yl)quinoline for their potential to inhibit these critical enzymes.

A series of piperidinyl-quinoline acylhydrazone derivatives were synthesized and evaluated for their in vitro inhibitory effects on both AChE and BChE. nih.gov Within this series, certain compounds demonstrated significant potency and selectivity. nih.gov For instance, compound 8c emerged as a notable inhibitor of AChE, showing an IC50 value of 5.3 ± 0.51 µM, which was approximately three times more potent than the standard drug neostigmine (B1678181) (IC50 = 16.3 ± 1.12 µM). nih.gov In the same study, compound 8g was identified as the most potent and selective inhibitor against BChE, with an IC50 value of 1.31 ± 0.05 µM. nih.govmdpi.com This represented a 5.5-fold stronger inhibition compared to the reference drug donepezil (B133215) (IC50 = 7.23 ± 0.12 µM). mdpi.com

In other research, scientists designed and synthesized isatin-based derivatives incorporating a piperazine moiety. brieflands.com The evaluation of these compounds against AChE revealed that methoxylated derivatives generally rendered higher inhibitory activity. brieflands.com Similarly, studies on phthalimide-based compounds linked to a piperazine ring have identified potent AChE inhibitors. nih.gov One such derivative, compound 4a , which features an ortho-chlorine moiety on its phenyl ring, demonstrated an IC50 value of 0.91 ± 0.045 μM, although this was less potent than donepezil (IC50 = 0.14 ± 0.03 μM). nih.gov Another related compound, 4b , containing a 4-Fluorophenyl group, was the most potent in its series with an IC50 of 16.42 ± 1.07 µM. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Quinoline Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Ref. |

| 8c | AChE | 5.3 ± 0.51 | Neostigmine (16.3 ± 1.12 µM) | nih.gov |

| 8g | BChE | 1.31 ± 0.05 | Donepezil (7.23 ± 0.12 µM) | nih.govmdpi.com |

| 4a | AChE | 0.91 ± 0.045 | Donepezil (0.14 ± 0.03 µM) | nih.gov |

| 4b | AChE | 16.42 ± 1.07 | Donepezil (0.41 ± 0.09 µM) | nih.gov |

The dopamine (B1211576) D2 and D3 receptors are crucial targets in the central nervous system for treating neuropsychiatric disorders. nih.govmdpi.com The high structural similarity between these two receptor subtypes presents a significant challenge in developing selective ligands. mdpi.com Research into quinoline and piperazine-based structures has led to the identification of compounds with high affinity and selectivity, primarily as D3 receptor antagonists or partial agonists.

One area of investigation involves N-(4-(4-(aryl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides. Structure-activity relationship (SAR) studies in this class have identified highly potent and selective D3 receptor antagonists. nih.gov For example, substituting the arylpiperazine portion with a 2,3-dichlorophenyl group often leads to high D3 affinity. acs.org The fluorenylcarboxamide-based compound NGB2409 showed a selective D3 antagonism profile with a Ki of 0.90 nM and over 150-fold selectivity against other dopamine receptor subtypes. nih.gov Another compound, ABT-925 , displayed high affinity for the human D3 receptor (Ki = 2.9 nM) with more than 100-fold selectivity over the D2 receptor. nih.gov

While many developed compounds are antagonists, some exhibit partial agonist activity. Cariprazine , for instance, functions as a partial agonist at both D2 and D3 receptors. nih.gov More targeted research has focused on developing D3-preferential agonists. mdpi.com Bitopic ligands, designed from a potent D3R-preferential agonist scaffold (PF592,379 ), have shown varied potencies and efficacies. mdpi.com Within this series, compound AB04-88 demonstrated significant D3R over D2R selectivity and a bias towards G protein signaling pathways. mdpi.com

Table 2: Binding Affinities of Selected Piperazine Analogues at Dopamine D2 and D3 Receptors

| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio | Activity Profile | Ref. |

| NGB2409 | 0.90 | >135 | >150 | Antagonist | nih.gov |

| ABT-925 | 2.9 | >290 | >100 | Antagonist | nih.gov |

| Cariprazine | 0.085 (pKi) | 0.49 (pKi) | ~6-fold | Partial Agonist | nih.gov |

| Compound 8 * | <10 | - | 56 | - | acs.org |

*Compound 8 is a 2,3-dichlorophenylpiperazine analogue from a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines.

Monoamine oxidase (MAO) enzymes, which exist as two isoforms (MAO-A and MAO-B), are critical in the metabolism of monoamine neurotransmitters. Inhibitors of these enzymes have therapeutic applications, particularly in the treatment of depression and neurodegenerative diseases. researchgate.net While direct studies on 3-(piperazin-1-yl)quinoline analogues as MAO inhibitors are limited in the available literature, research on structurally related heterocyclic-piperazine compounds provides valuable insights.

For example, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their MAO-A and MAO-B inhibitory activity. researchgate.net Within this series, compounds 2j (4-(4-nitrophenyl)piperazine-1-carbodithioate) and 2m (4-benzhydrylpiperazine-1-carbodithioate) showed selective MAO-A inhibitory activity with IC50 values of 23.10 µM and 24.14 µM, respectively. researchgate.net

Another study focused on pyridazinobenzylpiperidine derivatives and found them to be selective MAO-B inhibitors. nih.gov Compound S5 , which features a 3-chloro substitution, was a potent MAO-B inhibitor with an IC50 value of 0.202 µM and a high selectivity index of 19.04 for MAO-B over MAO-A. nih.gov These findings suggest that the piperazine moiety, when combined with various heterocyclic cores, is a viable pharmacophore for the development of MAO inhibitors.

Table 3: MAO Inhibitory Activity of Structurally Related Heterocyclic-Piperazine Analogues

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Ref. |

| 2j | MAO-A | 23.10 | Selective for MAO-A | researchgate.net |

| 2m | MAO-A | 24.14 | Selective for MAO-A | researchgate.net |

| S5 | MAO-B | 0.202 | Selective for MAO-B (SI = 19.04) | nih.gov |

Quinoline derivatives have been recognized for a variety of biological activities, including anticonvulsant properties. benthamscience.com Preclinical studies using in vivo models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet or PTZ) tests, are crucial for evaluating the potential of new chemical entities as anticonvulsant agents. nih.govmdpi.com

A series of 8-substituted quinolines containing a piperazine moiety were synthesized and evaluated for their anticonvulsant activities. nih.govresearchgate.net In the ethane (B1197151) series, 8-(2'-piperazino-ethanoxy)quinoline (compound 1) was identified as one of the most active compounds. nih.govresearchgate.net In a related propanol (B110389) series, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline (compound 13) and 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (compound 20) demonstrated very good anticonvulsant activity. nih.govresearchgate.net Compound 20 was noted as being potent in both the MES and scMet screens. nih.gov

While not direct 3-substituted quinolines, related quinazolin-4(3H)-one derivatives have also shown significant promise in anticonvulsant screening. mdpi.commdpi.com These compounds are often tested in the PTZ-induced seizure model, which is indicative of agents that may act on GABAergic neurotransmission. mdpi.com For example, certain quinazoline (B50416) analogues have shown 100% protection against PTZ-induced clonic convulsions. mdpi.com These findings across related chemical scaffolds underscore the potential of the quinoline-piperazine framework in the development of novel anticonvulsant drugs.

Table 4: Anticonvulsant Activity of Selected Quinoline Derivatives

| Compound | Chemical Series | Anticonvulsant Activity | Ref. |

| 1 | Ethane Series | Most active in series | nih.govresearchgate.net |

| 13 | Propanol Series | Very good activity | nih.govresearchgate.net |

| 20 | Propanol Series | Potent in MES and scMet tests | nih.govresearchgate.net |

Anti-Inflammatory and Analgesic Research

Chronic inflammation is a key factor in numerous diseases, and the inhibition of pro-inflammatory mediators is a major therapeutic goal. Key targets include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2). tbzmed.ac.irnih.gov Analogues of 3-(piperazin-1-yl)quinoline have been investigated for their ability to modulate these inflammatory pathways.

In one significant study, the compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) was evaluated for its anti-inflammatory potential. tbzmed.ac.irtbzmed.ac.ir In in vitro tests using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound demonstrated the highest inhibitory activity against NO release among the tested derivatives. tbzmed.ac.irtbzmed.ac.ir Further investigation revealed that this effect was accompanied by the suppression of iNOS protein expression and a decrease in the gene expression levels of inflammatory markers including iNOS, COX-2, IL-6, IL-1β, and TNF-α. tbzmed.ac.ir In an in vivo carrageenan-induced paw edema model in mice, compound 5 showed a significant reduction in edema, with inhibition of 34%, 50%, and 64% at 1, 2, and 3 hours, respectively, which correlated with a decrease in serum NO and COX-2 levels. tbzmed.ac.ir

Other research has explored different quinoline-based scaffolds. Novel 1,2,4-triazine-quinoline hybrids have been identified as potent dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov A series of benzimidazole-quinolinone compounds were also identified as dual inhibitors of iNOS and neuronal nitric oxide synthase (nNOS). nih.gov These studies highlight the versatility of the quinoline nucleus as a scaffold for developing potent anti-inflammatory agents that can target key enzymatic pathways in the inflammatory cascade.

Table 5: Anti-Inflammatory Activity of a 7-Chloro-4-(piperazin-1-yl)quinoline (B128142) Derivative (Compound 5)

| Assay | Model System | Key Finding | Ref. |

| NO Release Inhibition | LPS-stimulated RAW 264.7 cells | Highest inhibitory activity in its series | tbzmed.ac.irtbzmed.ac.ir |

| Protein Expression | LPS-stimulated RAW 264.7 cells | Inhibition of iNOS protein expression | tbzmed.ac.irtbzmed.ac.ir |

| Gene Expression | LPS-stimulated RAW 264.7 cells | Decreased gene expression of iNOS, COX-2, IL-6, TNF-α | tbzmed.ac.ir |

| Paw Edema | Carrageenan-induced model (mice) | 64% inhibition of edema at 3 hours | tbzmed.ac.ir |

| Serum Levels | Carrageenan-induced model (mice) | Significant decrease in serum NO and COX-2 | tbzmed.ac.ir |

In Vivo Anti-Inflammatory Models

The anti-inflammatory potential of 3-(piperazin-1-yl)quinoline analogues has been investigated using established in vivo models, such as the carrageenan-induced paw edema assay in mice. tbzmed.ac.irphytopharmajournal.com This test is a widely used model for evaluating acute inflammation. nih.gov In one study, the compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, referred to as compound 5, was assessed for its ability to reduce paw swelling after the injection of carrageenan. tbzmed.ac.ir

When administered at a dose of 30 mg/kg, this quinoline derivative demonstrated a time-dependent inhibition of edema. tbzmed.ac.ir One hour after the carrageenan challenge, the compound inhibited swelling by 34%. tbzmed.ac.ir The inhibitory effect increased to 50% at the two-hour mark and reached 64% after three hours. tbzmed.ac.ir These results were compared to the standard anti-inflammatory drug indomethacin, which at the same time intervals, exhibited inhibition of 12%, 41%, and 58%, respectively. tbzmed.ac.ir The study suggests that the significant anti-inflammatory activity could be attributed to the presence of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold combined with N-phenylpiperzine groups. tbzmed.ac.ir

In Vivo Anti-inflammatory Activity of Compound 5 in Carrageenan-Induced Paw Edema Model

| Treatment | Time (hours) | Percentage Inhibition of Edema (%) | Source |

|---|---|---|---|

| Compound 5 (30 mg/kg) | 1 | 34 | tbzmed.ac.ir |

| 2 | 50 | tbzmed.ac.ir | |

| 3 | 64 | tbzmed.ac.ir | |

| Indomethacin (Standard) | 1 | 12 | tbzmed.ac.ir |

| 2 | 41 | tbzmed.ac.ir | |

| 3 | 58 | tbzmed.ac.ir |

In Vivo Analgesic Models

The analgesic properties of 3-(piperazin-1-yl)quinoline analogues have been evaluated using the acetic acid-induced writhing test in mice, a common method for screening peripheral analgesic activity. tbzmed.ac.irnih.gov This test induces a painful response characterized by abdominal contractions and stretching of the hind limbs. nih.gov The compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) demonstrated a significant peripheral analgesic effect. tbzmed.ac.ir

At doses of 15 mg/kg and 30 mg/kg, compound 5 inhibited the abdominal writhing in mice to a degree comparable to the standard drug, diclofenac (B195802) sodium. tbzmed.ac.ir The study also assessed its central analgesic potential, finding that the compound possessed an analgesic activity that began 15 minutes after administration and peaked at 45 minutes, an effect significantly higher than that of tramadol (B15222) hydrochloride. tbzmed.ac.ir

In Vivo Peripheral Analgesic Activity of Compound 5 in Acetic Acid-Induced Writhing Test

| Treatment | Dose (mg/kg) | Effect | Comparison Standard | Source |

|---|---|---|---|---|

| Compound 5 | 15 | Potential peripheral analgesic effect | Diclofenac Sodium | tbzmed.ac.ir |

| 30 | Potential peripheral analgesic effect | tbzmed.ac.ir |

Antiparasitic and Antimalarial Research

Quinoline derivatives, including those with a piperazine moiety, have been investigated for their potential to treat infections caused by the parasite Toxoplasma gondii. nih.gov In a broad screening of 58 compounds containing one or two quinoline rings, 32 showed efficiency in inhibiting Toxoplasma growth, defined as having an IC50 value below 100 μM. nih.gov

A significant finding was that the addition of a hydroxyl group at the 8-position of the quinoline ring increased the inhibitory effect by 40-fold. nih.gov Among the tested derivatives, those with two quinoline rings, such as compounds B11, B12, B23, and B24, showed a marked improvement in anti-Toxoplasma activity. nih.gov Compound B23 was identified as the most effective, with an IC50 value of 425±35 nM. nih.gov Furthermore, studies on quinazolin-4(3H)-one derivatives, which are structurally related, also showed promising results. nih.gov Compounds from this series, which combine the quinazolinone scaffold with a diarylether fragment and a piperazine ring, demonstrated IC50 values ranging from 5.94 to 102.2 μM. nih.gov Specifically, compounds 11 and 18 were potent inhibitors, reducing the replication rate of T. gondii with IC50 values of 6.33 and 5.94 μM, respectively, while showing low cytotoxicity. nih.gov

In Vitro Anti-Toxoplasma gondii Activity of Quinoline Analogues

| Compound | Structure Type | IC50 (μM) | CC50 (μM) | Source |

|---|---|---|---|---|

| 8-hydroxyquinoline (B1678124) | Single quinoline ring | 0.213 | - | nih.gov |

| B23 | Dual quinoline rings | 0.425 | - | nih.gov |

| Compound 11 | Quinazolin-4(3H)-one-piperazine | 6.33 | 285 | nih.gov |

| Compound 18 | Quinazolin-4(3H)-one-piperazine | 5.94 | 59.2 | nih.gov |

The quinoline scaffold is an established template for antiparasitic drugs, and its derivatives, including those hybridized with piperazine, have been explored as novel antileishmanial agents. bioworld.comnih.gov Leishmaniasis is a neglected tropical disease for which current treatments have significant limitations. bioworld.com

In a study of quinoline-piperazine/pyrrolidine derivatives, twelve compounds exhibited strong inhibition against the intracellular amastigote form of Leishmania donovani, with IC50 values ranging from 2.09 to 8.89 μM, outperforming the standard drug miltefosine (B1683995) (IC50 9.25 ± 0.17 μM). nih.gov Two of the most promising compounds, 33 and 46, were tested in a golden hamster model. nih.gov At a daily dose of 50 mg/kg for 5 days, compound 33 achieved a significant parasite inhibition of 56.32%, while compound 46 showed 49.29% inhibition. nih.gov Another study on 8-quinolinamine analogues found that 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol was highly effective against L. donovani infections in hamsters. nih.gov

Antileishmanial Activity of Quinoline-Piperazine Analogues

| Compound Series | Model | Key Findings | Source |

|---|---|---|---|

| Quinoline-piperazine/pyrrolidine derivatives | In vitro (L. donovani amastigotes) | 12 compounds with IC50 values from 2.09 to 8.89 μM | nih.gov |

| In vivo (Golden hamster, L. donovani) | Compound 33: 56.32% inhibition; Compound 46: 49.29% inhibition (at 50 mg/kg/day) | nih.gov | |

| 8-Quinolinamine-piperazine analogues | In vivo (Hamster, L. donovani) | High effectiveness against infections | nih.gov |

Antioxidant and Metal Chelating Properties

Certain 3-(piperazin-1-yl)quinoline analogues have been specifically designed as bifunctional molecules that combine therapeutic activity with iron chelation. nih.gov The rationale is that excess iron can induce oxidative stress through the generation of reactive hydroxyl radicals, a process implicated in neurodegenerative diseases. nih.gov By incorporating an iron-binding 8-hydroxyquinoline moiety onto a piperazine ring, researchers have developed compounds with the potential to reduce this oxidative stress. nih.gov

Compounds such as 5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK-28) and 5-((prop-2-ynylamino)methyl)quinolin-8-ol (M30) are examples of such bifunctional iron chelators. nih.govtandfonline.com In vitro complexation studies with one of the lead molecules, compound 19b, which features the 8-hydroxyquinoline-piperazine structure, demonstrated efficient chelation with iron. nih.gov Furthermore, the deoxyribose assay confirmed the potent antioxidant activity of these compounds. nih.gov These molecules are designed to sequester free iron, thereby preventing its participation in reactions that produce oxidative stress. nih.govtandfonline.com

Reactive Oxygen Species Scavenging

The capacity of 3-(Piperazin-1-yl)quinoline analogues to neutralize reactive oxygen species (ROS) has been a subject of scientific investigation, revealing their potential as antioxidants. ROS, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻), are highly reactive molecules that can cause cellular damage, and compounds that can scavenge these species are of significant interest for their potential therapeutic applications.

Research into a series of bioactive quinoline scaffolds has provided quantitative data on their ability to scavenge these radicals. The antioxidant potential of these compounds was evaluated using in vitro assays and compared against a standard antioxidant, Vitamin C. The findings from these studies, particularly the half-maximal inhibitory concentration (IC₅₀) values, offer insights into the structure-activity relationships of these analogues as ROS scavengers.

Hydroxyl Radical Scavenging Activity

The hydroxyl radical is one of the most potent and damaging ROS. The ability of several 3-(Piperazin-1-yl)quinoline analogues to scavenge this radical was determined, with the results presented in Table 1. The IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the hydroxyl radical activity. A lower IC₅₀ value signifies greater scavenging efficacy. Among the tested compounds, analogue 4c demonstrated the most significant hydroxyl radical scavenging activity with an IC₅₀ value of 31.02 µg/ml, closely followed by 4a with a value of 32.04 µg/ml. ijsat.org These results suggest that specific substitutions on the quinoline or piperazine rings can enhance the compound's ability to neutralize hydroxyl radicals.

Table 1: Hydroxyl Radical Scavenging Activity of 3-(Piperazin-1-yl)quinoline Analogues

| Compound | IC₅₀ (µg/ml) |

|---|---|

| 4a | 32.04 |

| 4b | 38.09 |

| 4c | 31.02 |

| 4d | 34.44 |

| 4e | 37.01 |

| Vitamin C (Standard) | 25.00 |

Superoxide Radical Scavenging Activity

The superoxide radical is another biologically significant ROS. The scavenging activity of the 3-(Piperazin-1-yl)quinoline analogues against this radical was also assessed, and the IC₅₀ values are compiled in Table 2. The results indicated that the synthesized compounds were generally more effective at scavenging superoxide radicals compared to hydroxyl radicals. ijsat.org Compound 4c again showed notable activity with an IC₅₀ of 31.60 µg/ml. ijsat.org This suggests that these analogues may have a preferential scavenging activity towards certain types of ROS.

Table 2: Superoxide Radical Scavenging Activity of 3-(Piperazin-1-yl)quinoline Analogues

| Compound | IC₅₀ (µg/ml) |

|---|---|

| 4a | 34.05 |

| 4b | 39.30 |

| 4c | 31.60 |

| 4d | 38.14 |

| 4e | 38.60 |

| Vitamin C (Standard) | 20.00 |

The collective data from these studies indicate that 3-(Piperazin-1-yl)quinoline analogues possess the ability to scavenge reactive oxygen species. While none of the tested compounds surpassed the efficacy of the standard, Vitamin C, their appreciable scavenging activity, particularly against superoxide radicals, marks them as a chemical scaffold of interest for the development of novel antioxidant agents. ijsat.org

Computational and in Silico Approaches in Research on 3 Piperazin 1 Yl Quinoline

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is one of the most important computer-aided drug design (CADD) tools used to understand drug-receptor interactions, the binding affinity of drugs, and the orientation of drug molecules at the target site. nih.gov This method has been instrumental in elucidating the therapeutic potential of quinoline-piperazine scaffolds.

Molecular docking studies have been crucial in identifying the specific interactions between 3-(piperazin-1-yl)quinoline derivatives and their biological targets. These studies reveal how the ligand fits into the binding pocket of a receptor and the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.commdpi.com

For instance, docking analyses of various quinoline-based compounds have shown that the quinoline (B57606) ring often engages in key interactions. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a feature observed in the binding of inhibitors to the c-Met kinase domain and VEGFR-2. mdpi.com In studies on quinoline derivatives as inhibitors of the GLI1 transcription factor, the quinoline nitrogen and an 8-OH substituent were found to form crucial hydrogen bonds with amino acid residues like Lys171 and Glu119. nih.gov

The piperazine (B1678402) moiety also plays a significant role. It can position the molecule correctly within a binding site and its nitrogen atoms can form additional hydrogen bonds, enhancing binding affinity. mdpi.com For example, in the design of antiproliferative agents, the piperazinyl-quinoline scaffold was combined with a benzoylamino moiety, and docking studies suggested strong binding to key oncogenic proteins. nih.gov The specific interactions identified through these studies are fundamental for understanding the molecule's mechanism of action.

Table 1: Examples of Key Ligand-Receptor Interactions for Quinoline-Piperazine Scaffolds

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | mdpi.com |

| c-Met Kinase | Met1160, Asp1222 | Hydrogen Bonding | mdpi.com |

| GLI1 | Lys171, Glu119, Gln118 | Hydrogen Bonding | nih.gov |

| HIV Reverse Transcriptase | (Not specified) | High Affinity Binding | nih.gov |

| c-Kit Tyrosine Kinase | (Not specified) | Catalytic Cavity Binding | researchgate.netrsc.org |

A primary goal of molecular docking is to predict how strongly a ligand will bind to a target, often expressed as a docking score or binding affinity (e.g., in kcal/mol). wellcomeopenresearch.org These predictions help prioritize compounds for synthesis and biological testing. By docking a library of compounds against a panel of targets, researchers can also predict a compound's specificity, identifying potential on-target and off-target effects.

In silico studies on piperazine/morpholine (B109124) substituted quinolines against Cyclin G associated kinase (GAK), a receptor involved in hepatitis C virus (HCV) entry, were conducted to evaluate binding interactions and select potential lead compounds. researchgate.net Similarly, for a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, induced fit docking (IFD) scores against 19 different oncogenic targets indicated strong binding affinity and specificity for proteins like AXL, C-RAF, and BCL-2. nih.gov These computational screenings significantly narrow the field of potential drug candidates, focusing resources on the most promising molecules. nih.gov

The predictions made through molecular docking must be validated by experimental data. In vitro assays are essential for confirming the biological activity of the synthesized compounds and verifying the computational results. mdpi.comfgcu.edu

A strong correlation between high docking scores and potent activity in biological assays provides confidence in the computational model. For example, quinoline derivatives designed as HIV reverse transcriptase (RT) inhibitors showed promising results in molecular docking studies, which were subsequently verified by an HIV-RT bioassay. nih.gov In another study, novel pyrazoline-piperazine conjugates were synthesized and evaluated for anticancer activity against the A549 human lung cancer cell line. The potent cytotoxic effects observed in the in vitro MTT assay reinforced the findings from molecular docking studies that predicted high binding affinity to the EGFR protein. nih.gov This iterative cycle of computational prediction followed by experimental validation is a cornerstone of rational drug design. nih.govnih.gov

Density Functional Theory (DFT) Applications